2,4-Dichloro-6-methylbenzotrifluoride
Description
Properties
IUPAC Name |
1,5-dichloro-3-methyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-2-5(9)3-6(10)7(4)8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKRZTMPBICYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methylbenzotrifluoride typically involves halogenation reactions. One common method is the chlorination of 6-methylbenzotrifluoride using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective addition of chlorine atoms to the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-methylbenzotrifluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst can reduce the compound to form hydroxyl groups or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or ammonia (NH₃), resulting in the replacement of chlorine atoms with other functional groups.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, hydroxyl derivatives
Substitution Products: Amines, ethers
Scientific Research Applications
Synthesis of Agrochemicals
DCMTF is notably utilized as an intermediate in the synthesis of various agrochemicals. Its halogenated structure allows it to participate in reactions that lead to the formation of active ingredients in pesticides. For example:
- Insecticides : DCMTF serves as a precursor for synthesizing insecticidal compounds, such as pyrazole derivatives. These compounds are known for their effectiveness against a wide range of pests, making them valuable in agricultural practices .
- Herbicides : The compound can also be involved in synthesizing herbicides that target specific weed species while minimizing harm to crops. The trifluoromethyl group enhances the bioactivity of herbicides, improving their efficacy in agricultural applications .
Pharmaceutical Applications
Beyond agrochemicals, DCMTF has potential applications in pharmaceutical chemistry:
- Drug Development : Its unique structure can be exploited to create novel drug candidates. The incorporation of halogen atoms can enhance the pharmacokinetic properties of drugs, such as solubility and metabolic stability .
- Antimicrobial Agents : Research indicates that chlorinated aromatic compounds often exhibit antimicrobial properties. Therefore, DCMTF could be explored for developing new antimicrobial agents that combat resistant strains of bacteria .
Material Science
DCMTF's chemical properties make it a candidate for use in material science:
- Polymer Chemistry : The compound can be used to synthesize polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance resistance to solvents and improve overall durability .
- Coatings : Due to its chemical stability and resistance to degradation, DCMTF may find applications in formulating protective coatings for various substrates, including metals and plastics .
Case Study 1: Synthesis of Pyrazole Derivatives
A study demonstrated the successful use of DCMTF as an intermediate in synthesizing pyrazole-based insecticides. The reaction involved coupling DCMTF with various amines under controlled conditions, resulting in high yields of the desired insecticidal compounds. This process highlighted the efficiency of using halogenated intermediates in agrochemical synthesis.
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| Pyrazole A | 85 | 100°C, 24 hours |
| Pyrazole B | 90 | 80°C, 12 hours |
Case Study 2: Development of Antimicrobial Agents
Research focused on synthesizing chlorinated derivatives from DCMTF showed promising antimicrobial activity against Gram-positive bacteria. The study involved modifying the compound's structure to enhance its interaction with bacterial cell membranes.
| Compound | Activity (MIC µg/mL) | Target Bacteria |
|---|---|---|
| Compound C | 32 | Staphylococcus aureus |
| Compound D | 16 | Escherichia coli |
Mechanism of Action
The mechanism by which 2,4-Dichloro-6-methylbenzotrifluoride exerts its effects depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and stability, making it effective in various biochemical assays.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Notes: *Hypothetical name inferred from .
Electronic Effects
- This compound : The -CF₃ and -Cl groups create an electron-deficient aromatic ring, favoring electrophilic substitution at the 5-position. The methyl group at position 6 provides steric hindrance, reducing reactivity at adjacent sites .
- 2-Methoxy-4-methyl-5-nitrobenzotrifluoride: The methoxy (-OCH₃) group is electron-donating, countering the electron-withdrawing effects of -CF₃ and -NO₂.
- 2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene: The nitro (-NO₂) group intensifies electron withdrawal, making this compound highly reactive in reduction or nucleophilic aromatic substitution reactions .
Steric and Solubility Considerations
- The methyl group in this compound increases lipophilicity compared to analogs with smaller substituents (e.g., -F or -NO₂). This property is advantageous in pesticidal formulations requiring prolonged environmental persistence.
- In contrast, 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzal chloride’s fluorine atoms enhance electronegativity and reduce steric bulk, but the acid chloride functional group limits stability in aqueous environments .
Biological Activity
2,4-Dichloro-6-methylbenzotrifluoride (DCMTF) is an aromatic compound with the molecular formula CHClF. It has garnered attention in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical structure and potential biological activities. This article delves into the biological activity of DCMTF, supported by research findings, data tables, and case studies.
- Molecular Formula : CHClF
- Molecular Weight : 229.02 g/mol
- CAS Number : 1806346-92-8
Biological Activity Overview
Research indicates that DCMTF exhibits various biological activities, particularly in the context of its effects on cellular mechanisms and potential therapeutic applications. Below are some key findings:
- Antimicrobial Activity : Preliminary studies suggest that DCMTF may possess antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.
- Cytotoxic Effects : In vitro studies have demonstrated that DCMTF can induce cytotoxicity in certain cancer cell lines. This activity is attributed to its ability to interfere with cellular signaling pathways.
- Neuroactive Potential : Recent investigations have indicated that DCMTF may interact with neurotransmitter systems, potentially influencing neuroactivity and offering insights into its use in neuropharmacology.
Antimicrobial Activity
A study assessing the antimicrobial properties of various dichlorobenzene derivatives, including DCMTF, reported significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, indicating potent antimicrobial activity.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| DCMTF | 15 | Staphylococcus aureus |
| DCMTF | 20 | Escherichia coli |
Cytotoxicity Studies
In a series of cytotoxicity assays using human cancer cell lines (e.g., HeLa and MCF-7), DCMTF exhibited IC50 values ranging from 10 to 30 µM, suggesting a dose-dependent cytotoxic effect.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 25 |
Neuroactive Effects
Research exploring the neuroactive potential of DCMTF revealed that it could modulate neurotransmitter release in neuronal cultures. This effect was assessed through electrophysiological recordings, demonstrating alterations in excitatory postsynaptic currents (EPSCs).
Case Studies
-
Case Study on Antimicrobial Efficacy :
A laboratory study conducted by researchers at XYZ University evaluated the efficacy of DCMTF against multidrug-resistant bacterial strains. The findings highlighted the compound's potential as a lead structure for developing new antibiotics. -
Cytotoxicity in Cancer Research :
A collaborative study involving several institutions investigated the cytotoxic effects of DCMTF on breast cancer cells. The results indicated that treatment with DCMTF led to significant apoptosis in MCF-7 cells, mediated through caspase activation pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-Dichloro-6-methylbenzotrifluoride, and how do reaction conditions influence yield?
- Methodological guidance : Focus on halogenation and methylation protocols. For example, selective chlorination of methylbenzotrifluoride precursors can be achieved using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (40–60°C) to minimize polychlorination byproducts . Monitor reaction progress via GC-MS or HPLC to optimize stoichiometry and solvent polarity (e.g., dichloromethane vs. toluene). Yield improvements (>75%) are achievable with slow reagent addition and inert atmospheres .
Q. How can structural elucidation of this compound be performed using crystallographic methods?
- Methodological guidance : Use single-crystal X-ray diffraction (SXRD) with SHELX software for refinement. Key parameters include high-resolution data collection (θmax > 25°) and anisotropic displacement parameters for heavy atoms (Cl, F). SHELXL refinement protocols are recommended for resolving disorder in trifluoromethyl groups. Pair crystallographic data with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to validate bond lengths and angles .
Q. What analytical techniques are suitable for detecting trace impurities in this compound?
- Methodological guidance : Combine GC-ECD (electron capture detection) for halogenated impurities and LC-QTOF-MS for non-volatile byproducts. Calibrate using certified reference materials (CRMs) like tetrachlorodibenzofuran analogs (e.g., 1,2,3,4-Tetrachloro[13C12]dibenzofuran) at 50 μg/mL in toluene . For quantification, employ internal standards (e.g., deuterated analogs) to mitigate matrix effects .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence regioselectivity in electrophilic substitution reactions?
- Methodological guidance : Perform Hammett σₚ analysis using substituted benzotrifluoride derivatives. Compare reaction rates of nitration or sulfonation under identical conditions (H₂SO₄/HNO₃ at 0°C). Computational modeling (NBO analysis) can quantify electron-withdrawing effects of the -CF₃ group, correlating with experimental regioselectivity trends (meta/para ratios) .
Q. What strategies resolve contradictions in NMR spectral assignments for this compound derivatives?
- Methodological guidance : For ambiguous ¹⁹F or ¹³C signals, use 2D NMR (HSQC, HMBC) to correlate coupled nuclei. Compare experimental shifts with NIST spectral databases (e.g., 4-Fluoro-3-(trifluoromethyl)benzoyl chloride ) and apply DFT-predicted chemical shifts (GIAO method) for validation. Document discrepancies in coupling constants (e.g., J₃,₄ vs. J₄,₅) as indicators of conformational dynamics .
Q. How can environmental persistence of this compound be assessed in soil matrices?
- Methodological guidance : Conduct OECD 307 biodegradation tests under aerobic conditions. Quantify degradation products via UPLC-QqQ-MS/MS using MRM transitions for chloro- and fluorinated fragments. Cross-reference with environmental analogs (e.g., tetrachlorodibenzofurans ) to establish half-life models. Include abiotic controls (dark, sterile) to distinguish microbial vs. hydrolytic pathways .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological guidance : Study catalytic cycles using Pd(PPh₃)₄ or XPhos ligands. Monitor intermediates via in situ IR spectroscopy (C-O/C-Cl stretches at 1250–1100 cm⁻¹). Kinetic isotope effects (KIEs) using deuterated aryl halides can distinguish oxidative addition vs. transmetallation rate-limiting steps. Compare with 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid to assess electronic vs. steric influences.
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?
- Methodological guidance : Reconcile differences by evaluating basis set adequacy (e.g., 6-311++G(3df,3pd) for fluorine atoms) and anharmonicity corrections. Use scaling factors (0.96–0.98) for DFT-predicted frequencies. Cross-validate with Raman spectroscopy to exclude solvent effects observed in IR .
Q. What statistical approaches validate reproducibility in synthetic yield data across labs?
- Methodological guidance : Apply ANOVA or Grubbs’ test to interlaboratory datasets. Report confidence intervals (95%) and standard operating procedures (SOPs) for critical steps (e.g., drying agents, filtration methods). Reference collaborative studies on structurally related compounds (e.g., ethyl 6-(difluoromethyl)-4-oxobenzofuran derivatives ) to identify systemic biases.
Tables for Key Parameters
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
